molecular formula C9H9BrO3 B1400453 2-Bromo-3-(1,3-dioxolan-2-yl)phenol CAS No. 1160182-45-5

2-Bromo-3-(1,3-dioxolan-2-yl)phenol

Cat. No. B1400453
M. Wt: 245.07 g/mol
InChI Key: TTYJRRVBSDEWIN-UHFFFAOYSA-N
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Description

“2-Bromo-3-(1,3-dioxolan-2-yl)phenol” is an organic compound with the molecular formula C9H9BrO3 . It is a brominated derivative of phenol, where a bromine atom is attached to the phenol molecule .


Synthesis Analysis

The synthesis of “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” and its derivatives can involve various organic reactions. For instance, it can be used as a building block for the synthesis of many organic compounds, such as 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” consists of a phenol ring with a bromine atom and a 1,3-dioxolane group attached to it . The InChI code for this compound is 1S/C9H9BrO3/c10-7-5-6 (1-2-8 (7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 .


Chemical Reactions Analysis

Bromophenols, including “2-Bromo-3-(1,3-dioxolan-2-yl)phenol”, are produced by electrophilic halogenation of phenol with bromine . The specific reactions involving “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” are not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” include a molecular weight of 245.07 . More detailed properties such as density, boiling point, and others are not found in the search results.

Scientific Research Applications

Fluorescence Emission and Nanoparticle Formation

A study by Fischer, Baier, and Mecking (2013) explored the use of bromophenol-based ligands, including those similar to 2-Bromo-3-(1,3-dioxolan-2-yl)phenol, in the creation of heterodifunctional polyfluorenes. These polyfluorenes were used to produce nanoparticles displaying bright fluorescence emissions, which could be tuned for different wavelengths. This research has applications in the development of nanoparticles with adjustable molecular weights and high quantum yields for various fluorescence-based applications (Fischer, Baier, & Mecking, 2013).

Nucleophilic Attack and Chemical Synthesis

The study by Organ, Miller, and Konstantinou (1998) demonstrated the strong regioselectivity of sodium phenoxide nucleophile attack on π-allyl Pd complexes derived from compounds including 2-bromo-3-(1,3-dioxolan-2-yl)phenol. This research is significant in understanding the chemical behavior and potential synthetic applications of bromophenols in complex organic reactions (Organ, Miller, & Konstantinou, 1998).

Synthesis of Trifluoromethylnucleosides

Zhang, Qing, and Yu (2000) described a synthetic scheme using α-bromo-α,β-unsaturated esters, closely related to 2-Bromo-3-(1,3-dioxolan-2-yl)phenol, for the preparation of α-trifluoromethyl-α,β-unsaturated esters. These compounds are key intermediates in synthesizing 2',3'-dideoxy-2'-trifluoromethylnucleosides, highlighting the role of bromophenols in the synthesis of important nucleoside analogs (Zhang, Qing, & Yu, 2000).

Modeling Active Sites of Copper Proteins

Merkel et al. (2005) synthesized unsymmetrical compartmental dinucleating ligands based on bromophenol structures. These ligands were used to model the active site of type 3 copper proteins, providing insights into the influence of bromophenols on catecholase activity and structural behavior of copper complexes (Merkel et al., 2005).

Safety And Hazards

The safety data sheet (SDS) for “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” can be found online . The SDS contains information about the hazards, protective measures, and first-aid procedures associated with this compound.

properties

IUPAC Name

2-bromo-3-(1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYJRRVBSDEWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295241
Record name 2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(1,3-dioxolan-2-yl)phenol

CAS RN

1160182-45-5
Record name 2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160182-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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